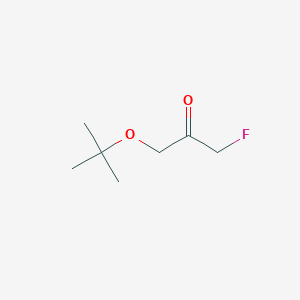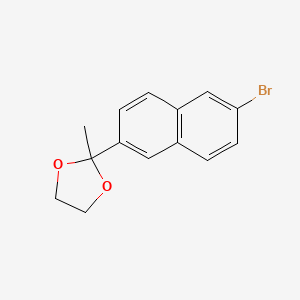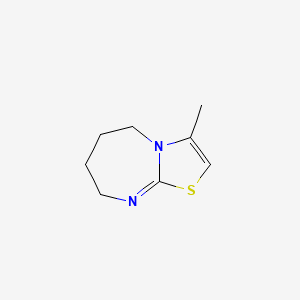
1-(Tert-butoxy)-3-fluoropropan-2-one
Descripción general
Descripción
1-(Tert-butoxy)-3-fluoropropan-2-one is an organic compound with the molecular formula C7H13FO2. It is a fluorinated ketone, characterized by the presence of a tert-butoxy group and a fluorine atom attached to a propanone backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Tert-butoxy)-3-fluoropropan-2-one can be synthesized through several methods. One common approach involves the reaction of tert-butyl alcohol with 3-fluoropropan-2-one in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the tert-butoxy group.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of flow reactors also enhances safety and efficiency in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Tert-butoxy)-3-fluoropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(Tert-butoxy)-3-fluoropropan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(Tert-butoxy)-3-fluoropropan-2-one involves its interaction with various molecular targets. The fluorine atom and tert-butoxy group influence the compound’s reactivity and interactions with enzymes and other biomolecules. These interactions can modulate biological pathways and lead to specific effects, which are the subject of ongoing research.
Comparación Con Compuestos Similares
1-Tert-butoxy-3-chloro-propan-2-one: Similar structure but with a chlorine atom instead of fluorine.
1-Tert-butoxy-3-bromo-propan-2-one: Contains a bromine atom in place of fluorine.
1-Tert-butoxy-3-iodo-propan-2-one: Features an iodine atom instead of fluorine.
Uniqueness: 1-(Tert-butoxy)-3-fluoropropan-2-one is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interactions, making it valuable in various chemical and biological applications.
Propiedades
Fórmula molecular |
C7H13FO2 |
|---|---|
Peso molecular |
148.18 g/mol |
Nombre IUPAC |
1-fluoro-3-[(2-methylpropan-2-yl)oxy]propan-2-one |
InChI |
InChI=1S/C7H13FO2/c1-7(2,3)10-5-6(9)4-8/h4-5H2,1-3H3 |
Clave InChI |
YLPLFJFPXNNLNP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OCC(=O)CF |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![[6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid](/img/structure/B8674407.png)
